

# Application Notes: (Rac)-TBAJ-876 for Studying Drug-Resistant Tuberculosis Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (Rac)-TBAJ-876 |           |
| Cat. No.:            | B15567515      | Get Quote |

#### Introduction

(Rac)-TBAJ-876 is a next-generation oral diarylquinoline (DARQ) antibiotic, analogous to bedaquiline (BDQ), the first-in-class diarylquinoline approved for treating multidrug-resistant tuberculosis (MDR-TB).[1][2][3][4] Developed to improve upon bedaquiline's profile, TBAJ-876 demonstrates more potent in vitro activity against Mycobacterium tuberculosis (M. tb), including strains resistant to bedaquiine.[5] It also presents a potentially superior safety profile, with lower lipophilicity, higher clearance, and a reduced risk for cardiac events due to lower affinity for the hERG channel. These characteristics make TBAJ-876 a critical research tool and a promising clinical candidate for developing shorter, safer, and more effective treatment regimens for all forms of tuberculosis.

#### Mechanism of Action

Like its predecessor bedaquiline, TBAJ-876 targets the F-ATP synthase, an enzyme essential for generating energy in M. tb. The mechanism involves a dual-binding action on two subunits of the enzyme:

- c-subunit: The primary target, where binding stalls the rotation of the c-ring, directly inhibiting ATP synthesis.
- ε-subunit: Binding to this subunit disrupts its function in linking the c-ring's rotation to the catalytic headpiece, further preventing ATP production.



### Methodological & Application

Check Availability & Pricing

Unlike bedaquiline, TBAJ-876 does not appear to retain the parental drug's "uncoupler" activity (protonophore activity), suggesting this function is not essential for the potent bactericidal effects of the diarylquinoline class.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes: (Rac)-TBAJ-876 for Studying Drug-Resistant Tuberculosis Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567515#rac-tbaj-876-for-studying-drug-resistant-tuberculosis-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com